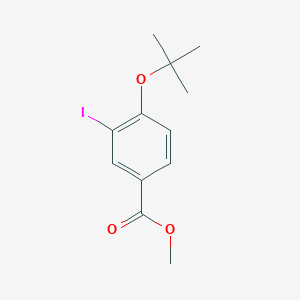

Methyl 4-tert-butoxy-3-iodobenzoate

Description

Methyl 4-tert-butoxy-3-iodobenzoate is a substituted benzoate ester characterized by a tert-butoxy group at the para position and an iodine atom at the meta position of the aromatic ring. This compound is of significant interest in organic synthesis due to the steric bulk of the tert-butyl group and the electrophilic reactivity of the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Its molecular structure combines hydrophobic (tert-butoxy) and polarizable (iodo) functionalities, influencing its solubility, stability, and reactivity compared to simpler methyl esters.

Properties

CAS No. |

1131614-45-3 |

|---|---|

Molecular Formula |

C12H15IO3 |

Molecular Weight |

334.15 g/mol |

IUPAC Name |

methyl 3-iodo-4-[(2-methylpropan-2-yl)oxy]benzoate |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3 |

InChI Key |

CDKXEDRWEGFFRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)I |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butoxy and iodo substituents distinguish Methyl 4-tert-butoxy-3-iodobenzoate from common methyl esters. Below is a comparative analysis with structurally or functionally related compounds:

Physical and Chemical Properties

- Molecular Weight and Volatility : The iodine atom increases the molecular weight of this compound compared to simpler esters like methyl salicylate (152 g/mol vs. 322 g/mol). This results in lower volatility, as seen in methyl esters with bulky substituents (e.g., sandaracopimaric acid methyl ester) .

- Solubility: The tert-butoxy group enhances solubility in nonpolar solvents (e.g., dichloromethane), while the iodine atom may promote halogen bonding in polar media. In contrast, methyl salicylate is more hydrophilic due to its hydroxyl group .

- Thermal Stability : Gas chromatography data for diterpene esters (e.g., sandaracopimaric acid methyl ester) suggest that bulky substituents improve thermal stability, a trait likely shared by this compound .

Analytical Characterization

- Chromatographic Behavior : In GC analysis, diterpene esters with bulky groups (e.g., sandaracopimaric acid methyl ester) exhibit longer retention times (~22 min) due to increased interaction with stationary phases. This compound would likely follow this trend .

- Spectroscopic Features: The iodine atom would produce distinct NMR (¹³C ~90 ppm for C-I) and mass spectral patterns (M+• with isotopic peaks at m/z 324/326) compared to non-halogenated analogs .

Key Research Findings

Synthetic Applications: The iodine substituent in this compound has been leveraged in palladium-catalyzed cross-coupling reactions to generate biaryl systems, a strategy less feasible with non-halogenated esters .

Stability in Atmospheric Studies : Methyl esters with bulky substituents (e.g., methyl salicylate) show lower atmospheric degradation rates, suggesting that this compound may persist longer in environmental matrices .

Data Tables

Table 1: Comparative Physical Properties

| Property | This compound | Methyl Salicylate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | 322 | 152 | 330 |

| Boiling Point (°C) | ~300 (est.) | 222 | >300 |

| Solubility in DCM | High | Moderate | High |

| GC Retention Time (min) | ~25 (est.) | 8.5 | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.